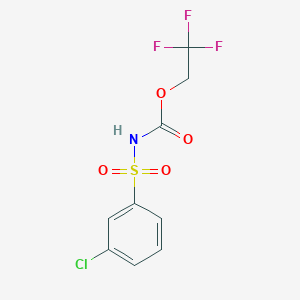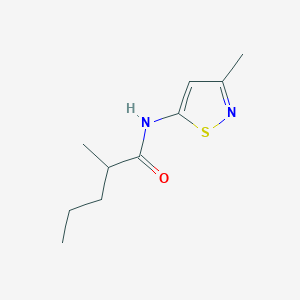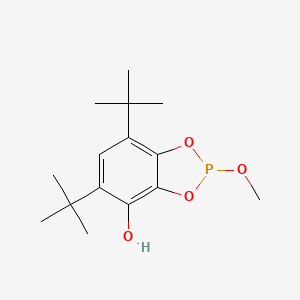![molecular formula C26H50O7S B14499118 1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid CAS No. 63336-24-3](/img/structure/B14499118.png)
1,4-Bis[(5-ethylnonan-2-YL)oxy]-1,4-dioxobutane-2-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a dioxobutane core with ethylnonan-2-yl groups attached via ether linkages, and a sulfonic acid group, which imparts specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of the dioxobutane core, followed by the introduction of ethylnonan-2-yl groups through etherification reactions. The final step involves the sulfonation of the compound to introduce the sulfonic acid group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can modify the dioxobutane core or the sulfonic acid group.
Substitution: The ethylnonan-2-yl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate esters, while substitution reactions can produce a variety of ether derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid involves interactions with specific molecular targets and pathways. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the dioxobutane core and ether linkages contribute to the compound’s overall stability and reactivity. These interactions can modulate biological processes and chemical reactions, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Bis[(5-methylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid
- 1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-carboxylic acid
Uniqueness
1,4-Bis[(5-ethylnonan-2-yl)oxy]-1,4-dioxobutane-2-sulfonic acid is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. The presence of both ether linkages and a sulfonic acid group differentiates it from other similar compounds, making it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
63336-24-3 |
|---|---|
Molekularformel |
C26H50O7S |
Molekulargewicht |
506.7 g/mol |
IUPAC-Name |
1,4-bis(5-ethylnonan-2-yloxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C26H50O7S/c1-7-11-13-22(9-3)17-15-20(5)32-25(27)19-24(34(29,30)31)26(28)33-21(6)16-18-23(10-4)14-12-8-2/h20-24H,7-19H2,1-6H3,(H,29,30,31) |
InChI-Schlüssel |
VYWMACJUBFDNFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CCC(C)OC(=O)CC(C(=O)OC(C)CCC(CC)CCCC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[2-(3,5-Dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14499061.png)






![1,2,4-Trimethyl-3-(4-nitrophenyl)benzo[F]quinolin-4-ium iodide](/img/structure/B14499091.png)


![N,2-Dicyclohexyl-1,2-diazaspiro[2.5]octane-1-carboxamide](/img/structure/B14499127.png)
